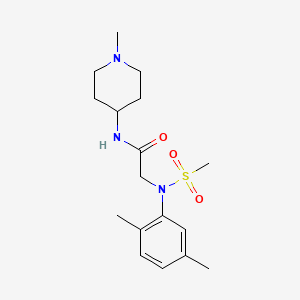
N-(2-methoxyethyl)-3-(4-morpholinylsulfonyl)benzamide
Beschreibung
Benzamides and morpholine derivatives are significant in medicinal chemistry due to their versatile pharmacological properties. They are explored for their gastrokinetic, anticancer, and enzyme inhibitory activities among other pharmacological benefits. These compounds are synthesized through various chemical reactions, aiming to explore their structure-activity relationships and potential biological activities.
Synthesis Analysis
The synthesis of benzamide and morpholine derivatives involves multi-step chemical processes, including condensation, cyclization, and substitution reactions. For instance, a series of N-substituted benzamides demonstrated potent in vivo gastrokinetic activity, highlighting the importance of the N-4 substituent in enhancing activity (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. X-ray diffraction and DFT calculations are commonly used to analyze the geometric and electronic structures, which are pivotal in understanding their reactivity and interaction with biological targets. For example, the structure and antioxidant activity of a benzamide derivative were thoroughly analyzed, providing insights into its chemical behavior (Demir et al., 2015).
Chemical Reactions and Properties
Benzamides and morpholine derivatives undergo various chemical reactions, including Pummerer-type reactions, which are essential for synthesizing complex organic molecules with potential biological activities. These reactions are instrumental in modifying the chemical structure to enhance biological activity or solubility (Toda et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are vital for the practical application and formulation of these compounds. The crystal and molecular structure analysis often reveals the compound's stability and potential for drug formulation (Lu et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, determine the compound's pharmacological potential. Studies on benzamides and morpholine derivatives explore these properties in depth to identify potent inhibitors or activators of specific biological pathways. For instance, sulfamoyl benzamide derivatives were synthesized as selective inhibitors for h-NTPDases, indicating their potential in treating diseases like thrombosis and cancer (Zaigham et al., 2023).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-20-8-5-15-14(17)12-3-2-4-13(11-12)22(18,19)16-6-9-21-10-7-16/h2-4,11H,5-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTPNZARSVTSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B4463221.png)

![N-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B4463233.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B4463240.png)

![N-(2,6-dimethylphenyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463247.png)

![3-isopropyl-5-{1-[(3-phenyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4463261.png)
![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide](/img/structure/B4463270.png)
![N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4463275.png)
![N-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B4463292.png)
![N-(4-ethylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B4463298.png)
